molecular formula C16H17BrO2 B8579691 1-Benzyloxy-2-bromo-4-ethyl-5-methoxy-benzene CAS No. 749930-40-3

1-Benzyloxy-2-bromo-4-ethyl-5-methoxy-benzene

Cat. No. B8579691
M. Wt: 321.21 g/mol
InChI Key: GXYXKWPQRBNAMQ-UHFFFAOYSA-N
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Patent
US07148226B2

Procedure details

Sodium hydroxide (0.39 g, 9.7 mmol) and hydrazine monohydrate (0.57 mL, 11.7 mmol) were added to a solution of 1-(4-benzyloxy-5-bromo-2-methoxy-phenyl)-ethanone (1.3 g, 3.9 mmol) dissolved in triethylene glycol (5 mL). The reaction mixture was heated to 170° C. for 24 hours and then partitioned between 1N HCl and EtOAc. The organic layer was washed with brine, dried over Na2SO4 and concentrated. The residue was purified by flash silica gel chromatography (0% to 5% EtOAc in hexanes) to give the title compound (0.52 g, 40%). 1H NMR (400 MHz, CDCl3): δ 1.14 (t, J=7.3 Hz, 3 H), 2.53 (q, J=7.3 Hz, 2 H), 3.75 (s, 3 H), 5.14 (s, 2 H), 6.48 (s, 1 H), 7.26 (s, 1 H), 7.32 (m, 1 H), 7.39 (m, 2 H), 7.49 (d, J=8.3 Hz, 2 H).
Quantity
0.39 g
Type
reactant
Reaction Step One
Quantity
0.57 mL
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two
Yield
40%

Identifiers

REACTION_CXSMILES
[OH-].[Na+].O.NN.[CH2:6]([O:13][C:14]1[C:19]([Br:20])=[CH:18][C:17]([C:21](=O)[CH3:22])=[C:16]([O:24][CH3:25])[CH:15]=1)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>C(O)COCCOCCO>[CH2:6]([O:13][C:14]1[CH:15]=[C:16]([O:24][CH3:25])[C:17]([CH2:21][CH3:22])=[CH:18][C:19]=1[Br:20])[C:7]1[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
0.39 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.57 mL
Type
reactant
Smiles
O.NN
Name
Quantity
1.3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC(=C(C=C1Br)C(C)=O)OC
Step Two
Name
Quantity
5 mL
Type
solvent
Smiles
C(COCCOCCO)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
partitioned between 1N HCl and EtOAc
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash silica gel chromatography (0% to 5% EtOAc in hexanes)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C(C=C(C(=C1)OC)CC)Br
Measurements
Type Value Analysis
AMOUNT: MASS 0.52 g
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 41.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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